Crystal Structure and Catalytic Applications of Chlorotris(triphenylphosphine)ruthenium(II) Acetate: A Comprehensive Technical Guide
Crystal Structure and Catalytic Applications of Chlorotris(triphenylphosphine)ruthenium(II) Acetate: A Comprehensive Technical Guide
Executive Summary
Chlorotris(triphenylphosphine)ruthenium(II) acetate, chemically formulated as RuCl(OAc)(PPh3)3 (CAS: 55978-89-7), is a highly versatile organometallic precatalyst and coordination complex. Widely deployed in advanced organic synthesis, it serves as a cornerstone reagent for transfer hydrogenation, C-H activation, and N-alkylation reactions via the "borrowing hydrogen" methodology[1]. As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with a deep mechanistic understanding of its crystallographic architecture, a self-validating synthesis protocol, and its field-proven catalytic pathways.
Molecular Architecture & Crystallographic Profile
The structural integrity of RuCl(OAc)(PPh3)3 is fundamental to its catalytic efficacy. The ruthenium(II) center possesses a d6 electronic configuration, which, according to ligand field theory, strongly favors an 18-electron closed-shell geometry.
In its solid-state crystal structure, the complex adopts a distorted octahedral geometry. The defining feature of this architecture is the coordination mode of the acetate (OAc) ligand. Unlike simple monodentate binding, the acetate ligand in this complex typically coordinates in a bidentate ( κ2−O,O′ ) fashion [2].
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Causality in Coordination: The bidentate coordination is thermodynamically driven; it satisfies the 18-electron rule (Ru d6 = 6e⁻, 3 × PPh3 = 6e⁻, Cl = 2e⁻, κ2 -OAc = 4e⁻), stabilizing the metal center against premature degradation[2].
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Steric Relief: The three bulky triphenylphosphine ligands are forced into a meridional/facial arrangement that creates a highly sterically congested environment. This steric bulk is critical during catalysis, as it promotes the reversible dissociation of a phosphine ligand to open a coordination site for incoming substrates.
Data Visualization: Physicochemical and Crystallographic Properties
| Property | Value | Diagnostic Significance |
| Chemical Formula | C56H48ClO2P3Ru | Confirms stoichiometry. |
| Molecular Weight | 982.42 g/mol | Essential for precise stoichiometric loading. |
| Melting Point | 223–244 °C | Broad range indicates potential for thermal isomerism or ligand dissociation upon melting[3]. |
| Coordination Geometry | Distorted Octahedral | Driven by the κ2 -OAc bite angle and PPh3 steric bulk. |
| Electron Count | 18-electron complex | Represents the stable resting state of the precatalyst. |
Self-Validating Synthesis & Purification Protocol
The synthesis of RuCl(OAc)(PPh3)3 is achieved via a targeted ligand exchange reaction starting from the well-characterized precursor1[1]. The following protocol is designed as a self-validating system, ensuring that each step has a clear physicochemical rationale and built-in quality control.
Step-by-Step Methodology
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Solid-State Mixing: Intimately grind RuCl2(PPh3)3 and 4 (NaOAc·3H2O) in a mortar and pestle[4].
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Causality: Mechanical grinding maximizes the surface area and intimately mixes the solid precursors, significantly lowering the activation energy required for the heterogeneous ligand exchange.
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Degassing: Transfer the finely ground mixture to a Schlenk flask, expose to a high vacuum for 30 minutes, and backfill with inert Argon[4].
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Causality: Ruthenium(II) complexes are highly susceptible to irreversible oxidation to Ru(III) in the presence of dissolved oxygen at elevated temperatures.
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Reflux Reaction: Add anhydrous tert-butyl alcohol (t-BuOH) and reflux the solution with rapid stirring for 1 hour[4].
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Causality:t-BuOH is deliberately chosen as a bulky, non-coordinating solvent. It facilitates the dissolution of the precursors but is sterically hindered from competing with the acetate ligand for the vacant coordination sites on the ruthenium center.
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Isolation & Purification: Isolate the resulting precipitate by filtration in air. Wash the filter cake successively with diethyl ether (Et2O), deionized water, methanol (MeOH), and a final Et2O wash, then dry under vacuum[4].
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Causality: This sequential washing is a self-purifying cascade. Water removes unreacted NaOAc and NaCl byproducts; MeOH and Et2O strip away dissociated free triphenylphosphine and trace phosphine oxides, leaving only the pure complex.
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Caption: Experimental workflow for the synthesis of RuCl(OAc)(PPh3)3 via ligand exchange.
In-Process Quality Control (Self-Validation)
To validate the structural integrity of the synthesized batch, 5 is mandatory[5].
| Analytical Technique | Diagnostic Marker | Mechanistic Indication |
| ³¹P{¹H} NMR | Resonance at δ ~ 20–40 ppm | Confirms metal-coordinated PPh3[5]. |
| ³¹P{¹H} NMR | Absence of peak at δ ~ -5 ppm | Validates the complete removal of free, uncoordinated PPh3[5]. |
| FT-IR Spectroscopy | Δν(COO) < 150 cm⁻¹ | Confirms the bidentate ( κ2 ) coordination of the acetate ligand, distinguishing it from monodentate binding. |
Mechanistic Pathways in Catalysis
In catalytic applications, RuCl(OAc)(PPh3)3 acts as an exceptionally efficient precatalyst. The bidentate acetate ligand plays a dual, critical role: it stabilizes the resting state of the catalyst and acts as an internal base during Concerted Metalation-Deprotonation (CMD) steps[2].
One of its most prominent applications is the N-alkylation of amines with alcohols via the "borrowing hydrogen" methodology[1].
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Causality in the Catalytic Cycle: The reaction initiates with the dissociation of a bulky PPh3 ligand, creating an open coordination site. The alcohol substrate binds to form an active Ru-alkoxide species. Subsequent β -hydride elimination oxidizes the alcohol to a carbonyl intermediate while generating a transient, highly reactive Ru-hydride species. The carbonyl intermediate undergoes condensation with an amine to form an imine. Finally, the Ru-hydride species transfers the "borrowed" hydride to the imine, yielding the final alkylated amine product and regenerating the active catalyst[1].
Caption: Catalytic cycle for N-alkylation of amines via the borrowing hydrogen methodology.
References
- LookChem. "Sodium acetate trihydrate".
- Sigma-Aldrich. "Chlorotris(triphenylphosphine)ruthenium(II) acetate 97%".
- Thomas Scientific. "ALDRICH Chlorotris(triphenylphosphine)ruthenium(II) acetate, 97%".
- Wikipedia. "Dichlorotris(triphenylphosphine)ruthenium(II)".
- RWTH Publications. "Catalytic Multistep Hydrogenation and Hydrogenolysis Reactions for the Utilization of Renewable Carbon Resources".
- BenchChem. "Chlororuthenium;toluene;triphenylphosphane".
Sources
- 1. Dichlorotris(triphenylphosphine)ruthenium(II) - Wikipedia [en.wikipedia.org]
- 2. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 3. thomassci.com [thomassci.com]
- 4. Cas 6131-90-4,Sodium acetate trihydrate | lookchem [lookchem.com]
- 5. Chlororuthenium;toluene;triphenylphosphane | 217661-36-4 | Benchchem [benchchem.com]
